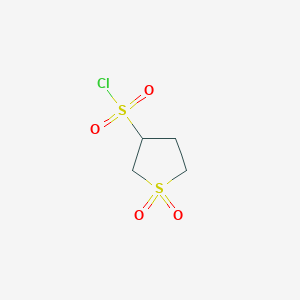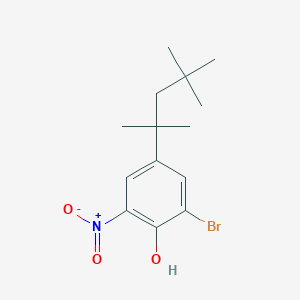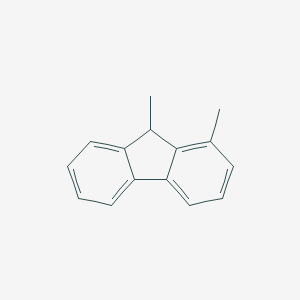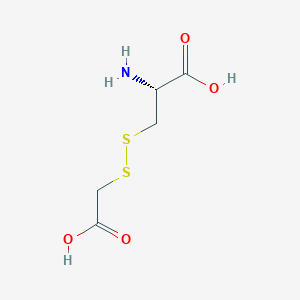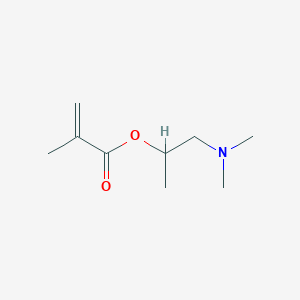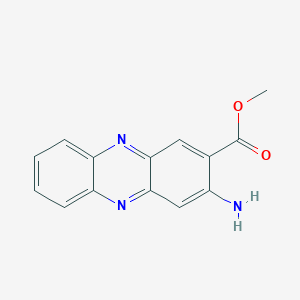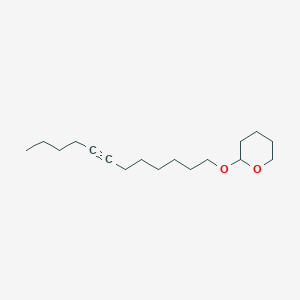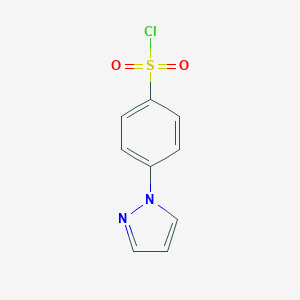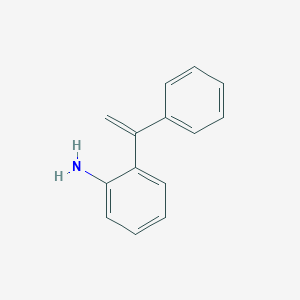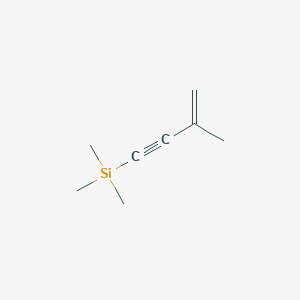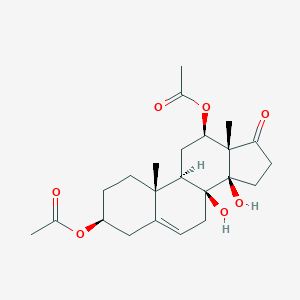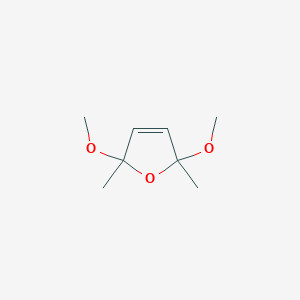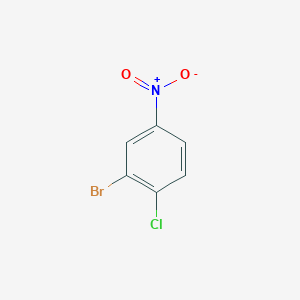
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione, commonly known as PATA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PATA is a triazine-based compound that has been shown to exhibit a range of interesting biochemical and physiological effects, making it an attractive target for research in various fields.
Wirkmechanismus
The mechanism of action of PATA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells. PATA has been shown to exhibit antioxidant activity, which is thought to be due to its ability to scavenge ROS and prevent oxidative damage to cells. PATA has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
PATA has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant and anti-inflammatory activity, as well as the ability to modulate various signaling pathways in cells. PATA has been shown to protect cells from oxidative damage, reduce inflammation, and promote cell survival. PATA has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PATA in lab experiments is its unique properties and potential applications in various fields. PATA is a versatile compound that can be used as a building block for the synthesis of novel materials and polymers, as well as a potential drug candidate for the treatment of various diseases. However, one of the limitations of using PATA in lab experiments is its potential toxicity and the need for further research to fully understand its safety profile.
Zukünftige Richtungen
There are many potential future directions for research on PATA, including the development of new drugs and therapies for the treatment of various diseases, the synthesis of novel materials and polymers with unique properties, and the development of new sensors for the detection of heavy metals in water. Some specific areas of research that could be explored include:
1. Further investigation of the mechanism of action of PATA, including its effects on various signaling pathways in cells.
2. Exploration of the potential applications of PATA in the treatment of cancer, cardiovascular disease, and neurodegenerative diseases.
3. Development of new materials and polymers based on PATA for use in various applications, including electronics, coatings, and adhesives.
4. Development of new sensors based on PATA for the detection of heavy metals in water and other environmental contaminants.
5. Further investigation of the safety profile of PATA and its potential toxicity in humans and animals.
Conclusion
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione, or PATA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PATA has been extensively studied for its potential applications in various fields, including materials science, biomedical research, and environmental science. PATA has been shown to exhibit a range of interesting biochemical and physiological effects, making it an attractive target for research in various fields. There are many potential future directions for research on PATA, including the development of new drugs and therapies, the synthesis of novel materials and polymers, and the development of new sensors for environmental monitoring.
Synthesemethoden
The synthesis of PATA involves the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with 4-phenylazophenol to form the azo compound. This azo compound is then reacted with cyanuric chloride to form the final product, PATA.
Wissenschaftliche Forschungsanwendungen
PATA has been extensively studied for its potential applications in various fields, including materials science, biomedical research, and environmental science. In materials science, PATA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biomedical research, PATA has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant and anti-inflammatory activity, making it an attractive target for the development of new drugs and therapies. In environmental science, PATA has been used as a sensor for the detection of heavy metals in water.
Eigenschaften
CAS-Nummer |
19193-92-1 |
|---|---|
Produktname |
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione |
Molekularformel |
C39H27N9O3 |
Molekulargewicht |
669.7 g/mol |
IUPAC-Name |
1,3,5-tris(4-phenyldiazenylphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C39H27N9O3/c49-37-46(34-22-16-31(17-23-34)43-40-28-10-4-1-5-11-28)38(50)48(36-26-20-33(21-27-36)45-42-30-14-8-3-9-15-30)39(51)47(37)35-24-18-32(19-25-35)44-41-29-12-6-2-7-13-29/h1-27H |
InChI-Schlüssel |
GLSDJHNUZTUBJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)N(C(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC=C(C=C6)N=NC7=CC=CC=C7 |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)N(C(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC=C(C=C6)N=NC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



